5-Methyl-2-(methylthio)pyrimidine

Übersicht

Beschreibung

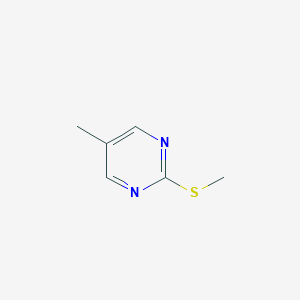

5-Methyl-2-(methylthio)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by a methyl group at the 5-position and a methylthio group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

The synthesis of 5-Methyl-2-(methylthio)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyrimidine with sodium methylthiolate. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. Another method involves the use of 2-methylthio-4-pyrimidone as a starting material, which undergoes methylation at the 5-position using methyl iodide in the presence of a base such as cesium carbonate .

Analyse Chemischer Reaktionen

5-Methyl-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of corresponding substituted pyrimidines . Oxidation reactions can convert the methylthio group to a sulfoxide or sulfone, while reduction reactions can remove the methylthio group entirely . Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Active Compounds

5-Methyl-2-(methylthio)pyrimidine is primarily utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It has been reported to be involved in the production of:

- Antiviral Agents : The compound has shown promise in the development of antiviral drugs, particularly those targeting viral polymerases.

- Anticancer Compounds : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective and Anti-inflammatory Properties

Studies have highlighted the neuroprotective effects of this compound. It has been shown to modulate pathways associated with neuroinflammation and apoptosis, particularly through:

- Inhibition of ER Stress : The compound may reduce endoplasmic reticulum stress, which is implicated in neurodegenerative diseases.

- Anti-inflammatory Mechanisms : It interacts with key proteins such as ATF4 and NF-kB, which are critical in inflammatory responses .

Case Study 1: Synthesis Methodologies

A recent patent describes an efficient synthesis method for 2-chloro-5-methylthio pyrimidine, a precursor to this compound. This method involves:

- Reacting 5-bromo-2-chloropyrimidine with sodium methyl mercaptide in dimethylformamide.

- Subsequent reactions yield high overall yields suitable for industrial-scale production .

This synthesis approach enhances the accessibility of this compound for further research and application in drug development.

In a study assessing various pyrimidine derivatives, this compound was evaluated for its cytotoxicity against different cancer cell lines. Results indicated that modifications at the methylthio position significantly influenced the compound's efficacy, highlighting its potential as a lead compound for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 5-Methyl-2-(methylthio)pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, pyrimidine-based compounds can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these kinases, the compounds can induce cell cycle arrest and apoptosis in cancer cells. Additionally, pyrimidine derivatives can inhibit inflammatory pathways by targeting enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB) .

Vergleich Mit ähnlichen Verbindungen

5-Methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives such as 2-methylthio-4-pyrimidone and 5-methyl-2-(methylsulfonyl)pyrimidine. While all these compounds share the pyrimidine core structure, they differ in their substituents and, consequently, their biological activities. For instance, 2-methylthio-4-pyrimidone is primarily used as an intermediate in the synthesis of other pyrimidines, whereas 5-methyl-2-(methylsulfonyl)pyrimidine has enhanced oxidative stability and is used in the development of more robust pharmaceutical agents .

Biologische Aktivität

5-Methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article explores its antibacterial properties, potential anti-inflammatory effects, and possible applications in cancer therapy, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methyl group at the 5-position and a methylthio group at the 2-position. Its chemical structure can be represented as follows:

This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties . Studies have demonstrated that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis or function, although detailed studies are still required to elucidate the precise pathways involved.

Comparative Antibacterial Activity

A comparison of the antibacterial activities of related compounds highlights the unique position of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine | Two chlorine substituents | Strong antibacterial |

| This compound | Methyl group at position 5 | Moderate antibacterial |

| 4-Chloro-5-methyl-2-(methylthio)pyrimidine | One chlorine atom | Antifungal properties |

| 4-Amino-5-methyl-2-(methylthio)pyrimidine | Contains an amino group | Potentially anti-inflammatory |

Anti-inflammatory Effects

In addition to its antibacterial activity, studies have indicated that this compound may possess anti-inflammatory properties . This activity could be attributed to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully characterized. Further research is necessary to explore its efficacy in inflammatory disease models.

Anticancer Potential

Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines . For instance, some studies have reported significant antiproliferative activities in various cancer models, indicating potential applications in oncology . The compound's ability to interfere with cellular processes such as tubulin polymerization could make it a valuable lead compound for developing new antitumor agents.

Case Study: Antiproliferative Activity

In vitro studies have shown that certain derivatives of pyrimidines can significantly inhibit cancer cell proliferation:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 9h | 10 | MCF-7 (Breast Cancer) |

| 9q | 23 | MDA-MB-231 (TNBC) |

| This compound | Moderate activity | Various |

These findings suggest that further exploration into the anticancer properties of this compound could yield promising therapeutic options.

Eigenschaften

IUPAC Name |

5-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMROJJZKKIPDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595773 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-24-7 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.